molecular formula C22H16ClN3O B11119490 6-chloro-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

6-chloro-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11119490
M. Wt: 373.8 g/mol
InChI Key: UIRWVMBWLJONRL-UHFFFAOYSA-N
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Description

6-chloro-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrogenated quinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-tubercular activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6-chloro-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide apart is its unique combination of structural features, which confer specific biological activities not commonly found in other quinoline derivatives. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

6-chloro-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c23-17-8-9-20-18(11-17)19(12-21(26-20)16-6-2-1-3-7-16)22(27)25-14-15-5-4-10-24-13-15/h1-13H,14H2,(H,25,27)

InChI Key

UIRWVMBWLJONRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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